molecular formula C12H20N2O3 B1674372 IDE 2

IDE 2

Cat. No.: B1674372
M. Wt: 240.30 g/mol
InChI Key: CVYPYYPTFNVREL-UHFFFAOYSA-N
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Description

“IDE 2” is an inorganic compound with the formula

IDE2\text{IDE}_2IDE2​

. It consists of two elements, and its systematic name follows the nomenclature rules for binary ionic compounds. To name it, we’ll first identify the cation and then the anion. The cation is typically a metal that forms only one cation. For metals in groups 1–3, 12, and 13, the name of the cation is the same as the name of the metal itself (with the word “ion” added if the cation stands alone) .

Preparation Methods

The synthetic routes and reaction conditions for producing

can vary depending on the specific metal and nonmetal involved. in general, industrial production methods involve combining the metal cation with the nonmetal anion to form the compound. For example, if we consider a hypothetical metal M and a nonmetal X, the reaction might proceed as follows:

M+12X2MX2\text{M} + \frac{1}{2}\text{X}_2 \rightarrow \text{M}\text{X}_2 M+21​X2​→MX2​

Chemical Reactions Analysis

Types of Reactions:

    Oxidation-Reduction (Redox) Reactions: IDE2\text{IDE}_2IDE2​

    can participate in redox reactions, where the metal cation undergoes oxidation (loses electrons) while the nonmetal anion undergoes reduction (gains electrons). In substitution reactions, one element in the compound is replaced by another. For example,

    Substitution Reactions: IDE2\text{IDE}_2IDE2​

    might react with a different nonmetal to form a new compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen (O₂) or other halogens (e.g., Cl₂, Br₂).

    Reduction: Reducing agents like hydrogen (H₂) or metal hydrides (e.g., LiH) can reduce the metal cation.

    Substitution: Substitution reactions often occur in solution, using appropriate solvents and catalysts.

Major Products:

The major products of reactions involving

depend on the specific metal and nonmetal. For instance, if M is a transition metal, the resulting metal halide may have interesting properties.

Scientific Research Applications

    Chemistry: IDE2\text{IDE}_2IDE2​

    may serve as a model compound for studying metal-nonmetal interactions.

    Biology and Medicine: Research into its toxicity, bioavailability, and potential therapeutic applications.

    Industry: Used in catalysis, materials science, and electronic devices.

Mechanism of Action

The mechanism by which

exerts its effects depends on its specific properties. It may interact with biological molecules, disrupt cellular processes, or participate in redox reactions.

Comparison with Similar Compounds

    Other metal halides (e.g.,

    Similar Compounds: MCl2\text{MCl}_2MCl2​

    ,

    MBr2\text{MBr}_2MBr2​

    ) share similarities with . Highlight any distinctive features of

    Uniqueness: IDE2\text{IDE}_2IDE2​

    compared to these similar compounds.

Properties

IUPAC Name

7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10/h1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYPYYPTFNVREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)CCCCCC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IDE 2
Reactant of Route 2
IDE 2
Reactant of Route 3
IDE 2
Reactant of Route 4
IDE 2
Reactant of Route 5
IDE 2
Reactant of Route 6
IDE 2

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